molecular formula C18H19N2NaO8S B13830997 Dapsone N-beta-D-Glucuronide Sodium Salt

Dapsone N-beta-D-Glucuronide Sodium Salt

Cat. No.: B13830997
M. Wt: 446.4 g/mol
InChI Key: VWMSHVANJJMJPO-UHFFFAOYSA-M
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Description

. This compound is a derivative of dapsone, a well-known antibiotic used primarily in the treatment of leprosy and dermatitis herpetiformis. The glucuronide form is a metabolite that is more water-soluble, facilitating its excretion from the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dapsone N-β-D-Glucuronide Sodium Salt involves the glucuronidation of dapsone. This process typically requires the use of glucuronic acid or its derivatives in the presence of a catalyst. The reaction conditions often include an aqueous medium and a controlled pH to ensure the stability of the glucuronide product.

Industrial Production Methods

Industrial production of Dapsone N-β-D-Glucuronide Sodium Salt follows similar principles but on a larger scale. The process involves the use of large reactors where dapsone is reacted with glucuronic acid derivatives under optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dapsone N-β-D-Glucuronide Sodium Salt can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidative metabolites.

    Reduction: It can be reduced back to dapsone under certain conditions.

    Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Oxidative metabolites of dapsone.

    Reduction: Dapsone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dapsone N-β-D-Glucuronide Sodium Salt has several scientific research applications:

    Chemistry: Used as a model compound to study glucuronidation reactions and their kinetics.

    Biology: Investigated for its role in the metabolism and excretion of dapsone.

    Medicine: Studied for its potential therapeutic effects and as a biomarker for dapsone usage.

    Industry: Used in the development of analytical methods for the detection and quantification of dapsone and its metabolites.

Mechanism of Action

The mechanism of action of Dapsone N-β-D-Glucuronide Sodium Salt involves its conversion back to dapsone in the body. Dapsone exerts its effects by inhibiting dihydropteroate synthase, an enzyme involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial DNA synthesis and cell replication.

Comparison with Similar Compounds

Similar Compounds

    Dapsone: The parent compound, primarily used as an antibiotic.

    Dapsone N-hydroxylamine: A metabolite of dapsone with different pharmacological properties.

    Dapsone N-acetyl derivative: Another metabolite with distinct characteristics.

Uniqueness

Dapsone N-β-D-Glucuronide Sodium Salt is unique due to its increased water solubility, which facilitates its excretion from the body. This property makes it an important compound for studying the metabolism and pharmacokinetics of dapsone.

Properties

Molecular Formula

C18H19N2NaO8S

Molecular Weight

446.4 g/mol

IUPAC Name

sodium;6-[4-(4-aminophenyl)sulfonylanilino]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C18H20N2O8S.Na/c19-9-1-5-11(6-2-9)29(26,27)12-7-3-10(4-8-12)20-17-15(23)13(21)14(22)16(28-17)18(24)25;/h1-8,13-17,20-23H,19H2,(H,24,25);/q;+1/p-1

InChI Key

VWMSHVANJJMJPO-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

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